2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13444251
Molecular Formula: C19H27ClN2O3
Molecular Weight: 366.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27ClN2O3 |
|---|---|
| Molecular Weight | 366.9 g/mol |
| IUPAC Name | benzyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H27ClN2O3/c1-15(2)22(18(23)12-20)13-17-10-6-7-11-21(17)19(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 |
| Standard InChI Key | PUGGKFNANFVDKO-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives, specifically those containing a piperidine structure. The compound is of interest in medicinal chemistry due to its potential applications in the development of therapeutic agents.
Synthesis
The synthesis of 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves several steps, which may include:
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Starting Materials: The synthesis often begins with a piperidine derivative and involves the introduction of the isopropyl-amino group followed by the chloro-acetyl group.
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Reaction Conditions: The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yield and purity of the final product.
Potential Therapeutic Targets
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Cancer Cells: Compounds with similar structures have been studied for their activity against certain types of cancer cells, suggesting potential therapeutic applications.
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Other Targets: Further research is needed to elucidate the precise mechanism of action and potential therapeutic targets of this compound.
Chemical Reactions
The compound can participate in various chemical reactions, including those that modify its structure for specific applications or enhance its pharmacological properties. These reactions are essential for optimizing the compound's biological activity.
Stereochemistry
The stereochemistry of the compound, particularly the configuration at the piperidine nitrogen, may influence its biological activity. Computational chemistry tools can be used to model its three-dimensional conformation and predict interactions with biological targets.
Data Tables
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | C19H27ClN2O3 | Not specified | 1353956-15-6 |
| (S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C15H27ClN2O3 | 318.85 g/mol | 1353998-35-2 |
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